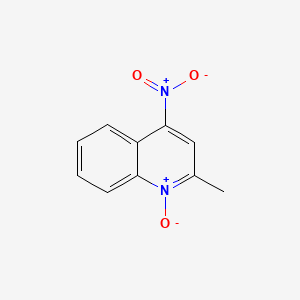

2-Methyl-4-nitroquinoline 1-oxide

Vue d'ensemble

Description

2-Methyl-4-nitroquinoline 1-oxide is a quinoline derivative known for its significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is recognized for its mutagenic and carcinogenic properties, making it a valuable tool in the study of DNA damage and repair mechanisms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitroquinoline 1-oxide typically involves the nitration of 2-methylquinoline. The process begins with the preparation of 2-methylquinoline, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the quinoline ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-4-nitroquinoline 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

Substitution: The compound can participate in electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonic acids under acidic conditions.

Major Products Formed:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Halogenated or sulfonated quinoline derivatives.

Applications De Recherche Scientifique

Carcinogenicity Studies

2-Methyl-4-nitroquinoline 1-oxide is primarily utilized in carcinogenicity studies due to its ability to induce DNA damage through the formation of adducts. It is often employed in animal models to study oral squamous cell carcinoma (OSCC) development.

Case Study: OSCC Development in Mice

A study demonstrated that chronic exposure to 4-nitroquinoline 1-oxide resulted in significant tumor development in murine models. The research indicated that this compound induces genotoxic effects leading to mutations that are critical in the progression from dysplasia to invasive cancer.

Key Findings:

- Mice exposed to 4-nitroquinoline 1-oxide developed pre-cancerous lesions within 8 weeks, progressing to malignant tumors by week 24.

- Immune profiling revealed a decrease in B-cell populations, which correlated with tumor progression, suggesting an immunosuppressive environment conducive to cancer development .

Mechanistic Studies on DNA Damage

The compound's mechanism of action involves the generation of reactive oxygen species (ROS) and subsequent oxidative DNA damage. This aspect is crucial for understanding how environmental carcinogens can lead to cancer.

Data Table: Mechanisms of DNA Damage Induced by this compound

Immunotoxicology

Research has shown that exposure to this compound affects immune cell populations, which can further complicate cancer progression.

Case Study: Immune Response Alteration

In a murine model, exposure to the compound resulted in significant alterations in immune cell profiles, particularly affecting B and T lymphocytes. This immunosuppression was linked with enhanced tumor growth, indicating a dual role of the compound as both a carcinogen and an immunosuppressor .

Genotoxicity Testing

Due to its potent mutagenic properties, this compound is frequently used in genotoxicity assays.

Findings from Genotoxicity Assays

In vitro studies demonstrated that treatment with this compound led to increased levels of mutagenic markers such as 8-hydroxydeoxyguanosine (8-OHdG), indicating oxidative DNA damage. The assays provide critical insights into the potential risks associated with exposure to this compound and similar agents .

Therapeutic Evaluation

The compound's role extends beyond being a carcinogen; it is also used for evaluating potential chemopreventive agents. Studies have investigated various natural compounds' efficacy in mitigating the effects of this compound-induced carcinogenesis.

Case Study: Chemopreventive Agents

A study explored the protective effects of dietary silymarin against OSCC induced by this compound. Results indicated that silymarin significantly reduced tumor incidence and improved overall survival rates in treated mice compared to controls .

Mécanisme D'action

The primary mechanism by which 2-Methyl-4-nitroquinoline 1-oxide exerts its effects involves the formation of DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that covalently bind to DNA, leading to the formation of bulky adducts. These adducts interfere with DNA replication and transcription, resulting in mutations and potentially carcinogenesis. The compound also generates reactive oxygen species, contributing to oxidative DNA damage.

Comparaison Avec Des Composés Similaires

4-Nitroquinoline 1-oxide: Another quinoline derivative with similar mutagenic and carcinogenic properties.

2-Nitrofluorene: A nitroaromatic compound used in mutagenesis studies.

Methyl methanesulfonate: A chemical mutagen that induces DNA damage through alkylation.

Uniqueness: 2-Methyl-4-nitroquinoline 1-oxide is unique due to its specific structure, which allows for selective nitration and subsequent reactions. Its ability to form stable DNA adducts and generate reactive oxygen species makes it a valuable tool in studying DNA damage and repair mechanisms, distinguishing it from other similar compounds.

Activité Biologique

2-Methyl-4-nitroquinoline 1-oxide (2-Methyl-4-NQO) is a derivative of 4-nitroquinoline 1-oxide (4-NQO), a well-known carcinogen and mutagen. This compound has garnered attention due to its biological activity, particularly in relation to DNA damage, mutagenicity, and its role in cancer development. Understanding the mechanisms through which 2-Methyl-4-NQO exerts its effects is critical for elucidating its potential implications in toxicology and pharmacology.

The biological activity of 2-Methyl-4-NQO primarily involves the formation of DNA adducts, leading to mutations and cellular damage. The compound is metabolized into reactive species that interact with genomic DNA, resulting in the formation of stable quinolone monoadducts. These adducts are highly mutagenic and can lead to significant genotoxic effects.

Key Findings:

- DNA Adduct Formation : 2-Methyl-4-NQO generates DNA adducts that can result in oxidative damage, particularly the formation of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative stress and DNA damage .

- Reactive Oxygen Species (ROS) : The compound induces ROS production, which further contributes to DNA damage and cellular stress responses .

- Mutagenicity : Studies have shown that 2-Methyl-4-NQO induces mutations primarily through base substitutions, with a notable preference for guanine residues .

Case Study: Oral Carcinogenesis

A significant study examined the effects of 2-Methyl-4-NQO in a murine model for oral squamous cell carcinoma (OSCC). Mice were treated with 100 μg/mL of the compound over eight weeks, followed by monitoring for tumor development and immune response alterations. Key observations included:

- A decrease in B-cell populations and γδ T-cells in treated mice compared to controls, indicating immune suppression .

- Increased markers of oxidative stress and DNA damage in tissues exposed to the compound.

Table: Summary of Biological Effects

Implications for Cancer Research

The findings regarding 2-Methyl-4-NQO's biological activity have significant implications for cancer research. Its ability to induce mutations and alter immune responses suggests potential pathways through which environmental carcinogens contribute to tumorigenesis.

Future Directions:

- Mechanistic Studies : Further research is needed to delineate the specific metabolic pathways involved in the activation of 2-Methyl-4-NQO.

- Therapeutic Targets : Understanding how this compound alters gene expression may help identify novel biomarkers and therapeutic targets for cancers associated with oxidative stress and immune dysregulation.

Propriétés

IUPAC Name |

2-methyl-4-nitro-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-7-6-10(12(14)15)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPLTHBJMGSMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)[N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197488 | |

| Record name | 2-Methyl-4-nitroquinoline 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660394 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4831-62-3 | |

| Record name | 2-Methyl-4-nitroquinoline 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4831-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroquinaldine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitroquinaldine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4-nitroquinoline 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitroquinaldine 1-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8LXX7Q5PC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.